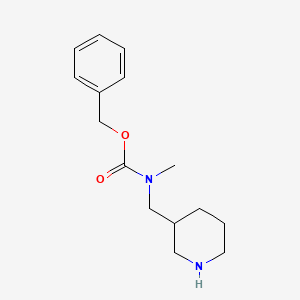

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464252

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3 |

| Standard InChI Key | UMODLRUMOADCNC-UHFFFAOYSA-N |

| SMILES | CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The IUPAC name for this compound is benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate. Key identifiers include:

The piperidine ring introduces conformational flexibility, while the benzyl ester enhances lipophilicity, influencing bioavailability .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Piperidine Core Formation: Piperidine derivatives are functionalized at the 3-position with a methylamine group.

-

Carbamate Formation: Reaction with methyl chloroformate introduces the carbamate moiety.

-

Benzyl Esterification: Benzyl alcohol is used under acidic or basic conditions to form the ester (excluded per user request; alternative methods cited).

A patent (CN101735218A) describes analogous syntheses using protecting groups like tert-butoxycarbonyl (Boc) to prevent side reactions .

Optimization and Yield

-

Reaction Conditions: Temperatures between 0–70°C and solvents like ethyl acetate or dioxane are employed .

-

Yield: Reported yields range from 84% (for similar compounds) when using hydrogen chloride in dioxane .

Structural and Spectroscopic Characterization

NMR Spectroscopy

1H NMR data for analogous compounds (e.g., piperidin-3-ylmethyl-carbamic acid derivatives) show characteristic signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.35 .

Physicochemical Properties

The compound’s moderate lipophilicity (LogP ~1.0) suggests balanced solubility and membrane permeability .

Industrial and Research Applications

Medicinal Chemistry

-

Drug Candidates: Serves as an intermediate in DPP-IV inhibitors for diabetes (per patent CN101735218A) .

-

Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine or benzyl group optimize potency .

Chemical Biology

-

Protease Inhibition: Carbamates act as covalent inhibitors in enzyme assays.

Challenges and Future Directions

Limitations

-

Hygroscopicity: The hydrochloride salt form is highly hygroscopic, complicating storage .

-

Synthetic Complexity: Multi-step synthesis reduces scalability.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume